molecular formula C60H88N16O10 B12294125 H-DL-Phe-DL-His-DL-Pro-DL-Lys-DL-Arg-DL-Pro-DL-Trp-DL-xiIle-DL-Leu-OH

H-DL-Phe-DL-His-DL-Pro-DL-Lys-DL-Arg-DL-Pro-DL-Trp-DL-xiIle-DL-Leu-OH

Cat. No.: B12294125
M. Wt: 1193.4 g/mol
InChI Key: WRKGJJMTAAGKOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “H-DL-Phe-DL-His-DL-Pro-DL-Lys-DL-Arg-DL-Pro-DL-Trp-DL-xiIle-DL-Leu-OH” is a synthetic peptide composed of multiple amino acids in their DL-forms This peptide is of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “H-DL-Phe-DL-His-DL-Pro-DL-Lys-DL-Arg-DL-Pro-DL-Trp-DL-xiIle-DL-Leu-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid (DL-Leu) is attached to the resin through its carboxyl group.

    Deprotection: The amino group of the attached amino acid is deprotected to allow for the addition of the next amino acid.

    Coupling: The next amino acid (DL-xiIle) is activated and coupled to the deprotected amino group of the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve automated peptide synthesizers that can handle large-scale synthesis with high efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

The peptide “H-DL-Phe-DL-His-DL-Pro-DL-Lys-DL-Arg-DL-Pro-DL-Trp-DL-xiIle-DL-Leu-OH” can undergo various chemical reactions, including:

    Oxidation: Oxidation of specific amino acid residues such as DL-Trp and DL-His.

    Reduction: Reduction of disulfide bonds if present.

    Substitution: Substitution reactions involving side chains of amino acids like DL-Lys and DL-Arg.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Nucleophilic reagents for side chain modifications.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of DL-Trp can lead to the formation of N-formylkynurenine.

Scientific Research Applications

The peptide “H-DL-Phe-DL-His-DL-Pro-DL-Lys-DL-Arg-DL-Pro-DL-Trp-DL-xiIle-DL-Leu-OH” has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its potential role in biological processes and interactions with proteins.

    Medicine: Explored for its therapeutic potential in treating diseases or as a drug delivery system.

    Industry: Utilized in the development of new materials and biotechnological applications.

Mechanism of Action

The mechanism of action of this peptide involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific sequence and structure of the peptide.

Comparison with Similar Compounds

Similar Compounds

    H-DL-Phe-DL-His-DL-Pro-DL-Lys-DL-Arg-DL-Pro-DL-Trp-DL-Ile-DL-Leu-OH: Similar sequence but with L-Ile instead of xiIle.

    H-DL-Phe-DL-His-DL-Pro-DL-Lys-DL-Arg-DL-Pro-DL-Trp-DL-Val-DL-Leu-OH: Similar sequence but with DL-Val instead of xiIle.

Properties

IUPAC Name

2-[[2-[[2-[[1-[2-[[6-amino-2-[[1-[2-[(2-amino-3-phenylpropanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H88N16O10/c1-5-36(4)50(56(82)73-47(59(85)86)28-35(2)3)74-53(79)45(30-38-32-67-42-19-10-9-18-40(38)42)71-55(81)49-23-14-26-75(49)57(83)44(21-13-25-66-60(63)64)70-52(78)43(20-11-12-24-61)69-54(80)48-22-15-27-76(48)58(84)46(31-39-33-65-34-68-39)72-51(77)41(62)29-37-16-7-6-8-17-37/h6-10,16-19,32-36,41,43-50,67H,5,11-15,20-31,61-62H2,1-4H3,(H,65,68)(H,69,80)(H,70,78)(H,71,81)(H,72,77)(H,73,82)(H,74,79)(H,85,86)(H4,63,64,66)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKGJJMTAAGKOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)NC(=O)C(CC6=CC=CC=C6)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H88N16O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1193.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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